7-chloro-N-cyclopentyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-N-CYCLOPENTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a cyclopentyl group, and a methanesulfonyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-N-CYCLOPENTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
7-CHLORO-N-CYCLOPENTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-CHLORO-N-CYCLOPENTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-CHLORO-5-METHANESULFONYL-N-[(2-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
- 7-CHLORO-5-(METHANESULFONYL)-N-{4-[(PROP-2-EN-1-YL)OXY]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
Uniqueness
The uniqueness of 7-CHLORO-N-CYCLOPENTYL-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific structural features, such as the cyclopentyl group and the methanesulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C16H21ClN2O4S |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
7-chloro-N-cyclopentyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C16H21ClN2O4S/c1-24(21,22)19-9-8-15(16(20)18-12-4-2-3-5-12)23-14-7-6-11(17)10-13(14)19/h6-7,10,12,15H,2-5,8-9H2,1H3,(H,18,20) |
InChI Key |
JQHROFRJJHOHKF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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